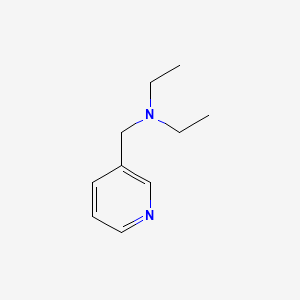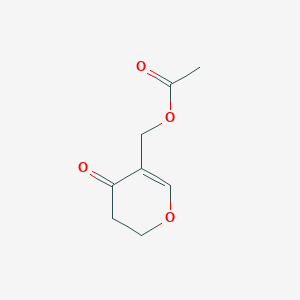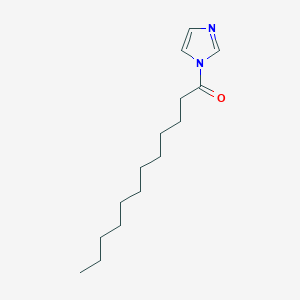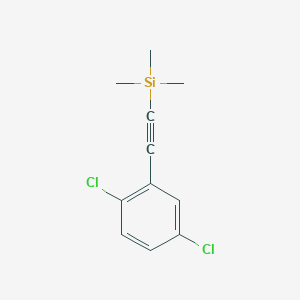
2-(2,5-Dichlorophenyl)trimethylsilylacetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dichlorophenyl)trimethylsilylacetylene is an organosilicon compound with the molecular formula C11H12Cl2Si. This compound is characterized by the presence of a trimethylsilyl group attached to an acetylene moiety, which is further connected to a dichlorophenyl ring. It is used in various organic synthesis reactions due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)trimethylsilylacetylene typically involves the reaction of 2,5-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
2-(2,5-Dichlorophenyl)trimethylsilylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: TBAF and diazomethane are commonly used for the substitution of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetylene derivatives, alkanes, alkenes, and ketones, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2,5-Dichlorophenyl)trimethylsilylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,5-Dichlorophenyl)trimethylsilylacetylene involves its interaction with specific molecular targets, such as enzymes and proteins. The trimethylsilyl group can be cleaved off to form reactive intermediates that interact with the active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include covalent bonding with amino acid residues and disruption of enzyme-substrate interactions .
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the dichlorophenyl group.
2,5-Dichlorophenylacetylene: Similar in structure but lacks the trimethylsilyl group.
Phenylacetylene: Lacks both the dichlorophenyl and trimethylsilyl groups.
Uniqueness
2-(2,5-Dichlorophenyl)trimethylsilylacetylene is unique due to the presence of both the dichlorophenyl and trimethylsilyl groups, which confer specific chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
属性
分子式 |
C11H12Cl2Si |
|---|---|
分子量 |
243.20 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,1-3H3 |
InChI 键 |
BCLRRMZYXXCTKF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


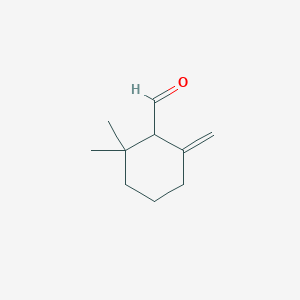

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
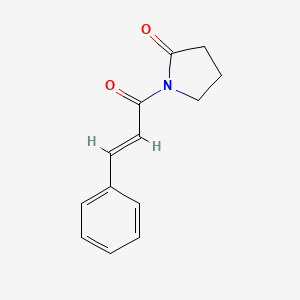

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)
